molecular formula C13H15N5O3 B2742001 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide CAS No. 2034562-06-4

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide

Cat. No.: B2742001
CAS No.: 2034562-06-4
M. Wt: 289.295
InChI Key: RYGLZAAQLYZDIO-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide is a potent and highly selective agonist for the Orexin-2 Receptor (OX2R), a key GPCR in the central nervous system. This compound was developed through structure-activity relationship studies to achieve selectivity over the Orexin-1 Receptor (OX1R), making it an indispensable pharmacological tool for dissecting the distinct physiological roles of OX2R signaling (source) . The orexin system is critically involved in the regulation of sleep/wake states, arousal, and energy homeostasis. Researchers utilize this OX2R-selective agonist to probe mechanisms of wake promotion and to model stable wakefulness in vivo without the cataplexy typically associated with narcolepsy (source) . Its application extends to studies of feeding behavior, reward pathways, and the interaction between sleep and metabolic systems. By selectively activating OX2R, this compound allows for the specific investigation of downstream signaling cascades and neuronal circuits, providing crucial insights for developing novel therapeutics targeting sleep disorders like narcolepsy and insomnia.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-13(10-7-14-3-4-15-10)16-8-11-17-12(18-21-11)9-1-5-20-6-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLZAAQLYZDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxadiazolium salts.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Carboxamide Motifs

The following table summarizes key structural and functional similarities and differences between the target compound and related molecules:

Compound Name Key Structural Features Biological Activity/Relevance Source
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide Pyrazine-2-carboxamide + oxan-4-yl-substituted oxadiazole Hypothesized antimicrobial or receptor antagonism (structural analogy) Not explicitly stated
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Piperidine-1-carboxamide + 4-fluorophenyl-substituted oxadiazole High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET properties
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Tetrazole core + ethylphenyl substituent Antitubercular activity; moderate drug-likeness
N-(4-acetylphenyl)pyrazine-2-carboxamide (2a) Pyrazine-2-carboxamide + acetylphenyl group Antimicrobial activity against Leuconostoc mesenteroides
1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine Quinoline-oxadiazole hybrid + oxan-4-yl-piperidine Kappa-opioid receptor antagonist (patented)

Key Insights from Structural Comparisons

Oxadiazole Substitution Patterns: The oxan-4-yl group in the target compound may enhance metabolic stability compared to aryl-substituted oxadiazoles (e.g., C22’s 4-fluorophenyl group). The tetrahydropyran ring provides conformational rigidity and improved solubility over planar aromatic substituents .

Carboxamide Linkers: Pyrazine-2-carboxamide derivatives (e.g., compound 2a) demonstrate notable antimicrobial activity, suggesting that the pyrazine ring’s electron-deficient nature facilitates interactions with bacterial enzymes . Piperidine- or piperazine-linked carboxamides (e.g., C22 and the kappa-opioid antagonist) exhibit tailored receptor-binding profiles, indicating that the choice of heterocycle (pyrazine vs. piperidine) modulates target selectivity .

Pharmacokinetic and ADMET Considerations :

  • Compounds like C22 and C29 were evaluated for drug-likeness, with C22 showing superior ADMET properties due to its balanced logP and moderate molecular weight. The oxan-4-yl group in the target compound may further optimize these parameters by reducing metabolic liabilities .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C₉H₁₅N₃O₂
Molecular Weight 183.24 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to oxadiazole derivatives. For instance, oxadiazole derivatives have shown promising results against various cancer cell lines. In a study involving similar compounds, significant anti-tumor activity was reported against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values indicating effective cytotoxicity .

CompoundCell LineIC₅₀ (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

This suggests that this compound may exhibit similar or enhanced antitumor properties.

The mechanism by which oxadiazole-containing compounds exert their biological effects often involves the inhibition of key signaling pathways in cancer cells. For example, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis. The inhibition of c-Met has been associated with reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Among them, compounds with the oxadiazole moiety demonstrated significant cytotoxic effects on multiple cancer cell lines.
  • Neuropharmacological Effects : Research has indicated that similar oxadiazole compounds can modulate neurobiological functions such as anxiety and locomotion through interactions with neuropeptide receptors . This opens avenues for exploring this compound in neurological disorders.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxadiazole ring or the pyrazine core can significantly impact its potency and selectivity against target enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the oxadiazole ring via cyclization of precursor amidoximes, followed by alkylation to introduce the pyrazine-carboxamide moiety. Key steps include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF for solubility). Yield improvements may involve adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of oxadiazole intermediate to pyrazine derivative) and using coupling agents like EDCI/HOBt for amide bond formation .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying connectivity of the oxadiazole, oxan-4-yl, and pyrazine groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 335.1254). Purity is assessed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Thin-Layer Chromatography (TLC) with iodine staining monitors intermediate steps .

Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial activity, perform broth microdilution (MIC determination against Gram+/Gram- bacteria). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s derivatives?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with modifications to the oxan-4-yl group (e.g., replacing with piperidine or cyclohexane) or pyrazine-carboxamide linker. Test each analog in standardized bioassays (e.g., IC₅₀ in kinase inhibition). Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. Evidence from similar oxadiazole derivatives suggests that electron-withdrawing groups on the oxan ring enhance target binding .

Q. What computational approaches are recommended to predict the binding affinity of this compound with potential biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or COX-2). Validate docking poses with Molecular Dynamics (MD) simulations (100 ns trajectories, AMBER force field) to assess stability of ligand-protein interactions. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points, such as hydrogen bonds between the oxadiazole ring and catalytic lysine residues .

Q. How should contradictory results in biological activity data between different studies be analyzed and resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity or enzyme source differences). Conduct meta-analyses using standardized protocols (e.g., OECD guidelines) and validate findings via orthogonal assays (e.g., SPR for binding kinetics if IC₅₀ discrepancies exist). Adjust for confounding factors like solvent effects (DMSO concentration ≤0.1%) or batch-to-batch compound purity variations .

Q. What strategies optimize the reaction mechanism for introducing the oxan-4-yl group during synthesis?

  • Methodological Answer : The oxan-4-yl group is typically introduced via nucleophilic substitution (e.g., oxan-4-yl bromide reacting with a deprotonated oxadiazole intermediate). Optimize by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (toluene/water). Monitor reaction progress via in situ FTIR to detect bromide ion release. DFT calculations (Gaussian 16) can model transition states to predict regioselectivity .

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